methyl 2,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 2,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-3-carboxylate is a heterocyclic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by its unique structure, which includes a phenylimino group and a carboxylate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-3-carboxylate typically involves the condensation of an appropriate aldehyde with a pyrrole derivative. One common method is the reaction of 2,4-dimethylpyrrole-3-carboxylate with benzaldehyde in the presence of an acid catalyst to form the desired product. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality material .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Methyl 2,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of methyl 2,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The phenylimino group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpyrrole-3-carboxylate: Lacks the phenylimino group, making it less bioactive.
Methyl 2,4-dimethyl-5-formylpyrrole-3-carboxylate: Contains a formyl group instead of the phenylimino group.
Phenylpyrrole derivatives: Similar structure but with different substituents on the pyrrole ring.
Uniqueness
Methyl 2,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-3-carboxylate is unique due to the presence of both the phenylimino group and the carboxylate ester, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C15H16N2O2 |
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Molecular Weight |
256.30 g/mol |
IUPAC Name |
methyl 2,4-dimethyl-5-(phenyliminomethyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C15H16N2O2/c1-10-13(9-16-12-7-5-4-6-8-12)17-11(2)14(10)15(18)19-3/h4-9,17H,1-3H3 |
InChI Key |
GYFIEDFSWFLLOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC)C)C=NC2=CC=CC=C2 |
Origin of Product |
United States |
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